molecular formula C16H23F3O3S B14621327 2,4,6-Tri(propan-2-yl)phenyl trifluoromethanesulfonate CAS No. 60319-11-1

2,4,6-Tri(propan-2-yl)phenyl trifluoromethanesulfonate

Cat. No.: B14621327
CAS No.: 60319-11-1
M. Wt: 352.4 g/mol
InChI Key: ZTUVEURTJGTISL-UHFFFAOYSA-N
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Description

2,4,6-Tri(propan-2-yl)phenyl trifluoromethanesulfonate is a chemical compound known for its unique structural properties and reactivity. It is characterized by the presence of three isopropyl groups attached to a phenyl ring, which is further bonded to a trifluoromethanesulfonate group. This compound is often used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tri(propan-2-yl)phenyl trifluoromethanesulfonate typically involves the reaction of 2,4,6-Tri(propan-2-yl)phenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products. The reaction conditions often include a controlled temperature environment to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tri(propan-2-yl)phenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound.

Scientific Research Applications

2,4,6-Tri(propan-2-yl)phenyl trifluoromethanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound can be used in the modification of biomolecules, aiding in the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,4,6-Tri(propan-2-yl)phenyl trifluoromethanesulfonate exerts its effects is primarily through its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tri(propan-2-yl)phenyl trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate group, which imparts high reactivity and makes it a valuable reagent in organic synthesis. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance.

Properties

CAS No.

60319-11-1

Molecular Formula

C16H23F3O3S

Molecular Weight

352.4 g/mol

IUPAC Name

[2,4,6-tri(propan-2-yl)phenyl] trifluoromethanesulfonate

InChI

InChI=1S/C16H23F3O3S/c1-9(2)12-7-13(10(3)4)15(14(8-12)11(5)6)22-23(20,21)16(17,18)19/h7-11H,1-6H3

InChI Key

ZTUVEURTJGTISL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)OS(=O)(=O)C(F)(F)F)C(C)C

Origin of Product

United States

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